molecular formula C11H15NO3S B6341746 tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate CAS No. 778617-77-9

tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate

Cat. No.: B6341746
CAS No.: 778617-77-9
M. Wt: 241.31 g/mol
InChI Key: ACAINZUPUQGBBN-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate: is a compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is known for its efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiophene derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals .

Industry: In industry, this compound is used in the development of advanced materials. Thiophene-based compounds are known for their electronic properties, making them useful in the production of organic semiconductors and other electronic devices .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    tert-Butyl carbamate: This compound is similar in structure but lacks the thiophene ring.

    N-Boc-2-aminoacetaldehyde: This compound has a similar carbamate structure but with different substituents.

Uniqueness: The uniqueness of tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate lies in its thiophene ring, which imparts unique electronic and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-oxo-2-thiophen-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-7-8(13)9-5-4-6-16-9/h4-6H,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAINZUPUQGBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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